molecular formula C9H16Cl2N2 B2628000 2-Phenylpropane-1,3-diamine dihydrochloride CAS No. 78533-94-5

2-Phenylpropane-1,3-diamine dihydrochloride

Cat. No.: B2628000
CAS No.: 78533-94-5
M. Wt: 223.14
InChI Key: WZRYMESFXWYIND-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for the base compound is 2-phenylpropane-1,3-diamine , derived by prioritizing the longest carbon chain (propane) and numbering substituents to minimize locants for the amine groups. Upon protonation with hydrochloric acid, the compound forms the dihydrochloride salt, systematically named 2-phenylpropane-1,3-diamine dihydrochloride . Alternative designations include:

  • 1,3-Diamino-2-phenylpropane dihydrochloride (substitutive nomenclature emphasizing functional groups).
  • 2-Phenyl-1,3-propanediamine dihydrochloride (positional isomerism format).
  • NSC 102627 (historical registry identifier).

Non-IUPAC synonyms from chemical databases further include 3-phenylpropane-1,3-diamine dihydrochloride and 1,3-propanediamine, 2-phenyl-, dihydrochloride , reflecting variations in substituent ordering.

Molecular Formula and Structural Representation

The molecular formula of 2-phenylpropane-1,3-diamine dihydrochloride is C$$9$$H$${16}$$Cl$$2$$N$$2$$ , corresponding to a molecular weight of 223.14 g/mol . The base compound (C$$9$$H$${14}$$N$$_2$$) acquires two hydrochloride groups upon salt formation, as shown in Table 1.

Table 1: Molecular and structural data

Property Value
Molecular formula C$$9$$H$${16}$$Cl$$2$$N$$2$$
Molecular weight 223.14 g/mol
SMILES (base compound) C1=CC=C(C=C1)C(CN)CN
SMILES (salt) [NH3+]CC(C1=CC=CC=C1)CNH3.[Cl-].[Cl-]

The structural representation (Figure 1) features a central propane chain with:

  • A phenyl group (–C$$6$$H$$5$$) at the second carbon.
  • Primary amine groups (–NH$$2$$) at the first and third carbons, protonated to –NH$$3^+$$ in the dihydrochloride form.

CAS Registry Number and PubChem CID

The CAS Registry Number for 2-phenylpropane-1,3-diamine dihydrochloride is 78533-94-5 , uniquely identifying the salt form. The base compound (2-phenylpropane-1,3-diamine) has a distinct CAS number (55165-09-8 ) and a PubChem CID of 568700 . As of May 2025, the dihydrochloride salt lacks a dedicated PubChem entry, though its structural and physicochemical data are cataloged in specialized chemical databases.

Stereochemical Considerations and Isomeric Forms

The compound exhibits chirality due to the stereogenic center at the second carbon (C2), which is bonded to four distinct groups:

  • Phenyl (–C$$6$$H$$5$$).
  • Two methyleneamine (–CH$$2$$NH$$3^+$$) groups.
  • A hydrogen atom (–H).

This configuration generates two enantiomers :

  • (R)-2-phenylpropane-1,3-diamine dihydrochloride .
  • (S)-2-phenylpropane-1,3-diamine dihydrochloride .

The absence of internal symmetry precludes meso forms, and no geometric (cis-trans) isomerism is possible due to the single bonds in the propane backbone. Commercial samples are typically racemic mixtures unless explicitly resolved, as chirality impacts biological activity and crystallization behavior.

Isomeric diversity is further constrained by the fixed positions of the phenyl and amine groups, eliminating positional isomerism. Functional group isomerism (e.g., imine or nitrile derivatives) is irrelevant to the dihydrochloride salt under standard conditions.

Properties

IUPAC Name

2-phenylpropane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c10-6-9(7-11)8-4-2-1-3-5-8;;/h1-5,9H,6-7,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRYMESFXWYIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78533-94-5
Record name 2-phenylpropane-1,3-diamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpropane-1,3-diamine dihydrochloride typically involves the reaction of 2-phenylpropane-1,3-diamine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of 2-Phenylpropane-1,3-diamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development and Synthesis
2-Phenylpropane-1,3-diamine dihydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its amine groups can participate in nucleophilic substitution reactions, making it useful for creating more complex drug molecules. For instance, it has been utilized in the synthesis of antihypertensive agents and other therapeutic drugs due to its ability to modify biological activity through structural changes.

2. Organic Buffer in Biochemistry
In biochemical applications, this compound is employed as an organic buffer. Its ability to maintain pH stability is crucial during enzyme reactions and other biological assays. This buffering capacity is particularly valuable in experiments requiring precise pH control to ensure optimal enzyme activity and stability.

Material Science Applications

1. Polymer Chemistry
2-Phenylpropane-1,3-diamine dihydrochloride can be used in the production of polyurethanes and other polymers. The amine functional groups allow for cross-linking reactions that enhance the mechanical properties of the resulting materials. This application is significant for developing durable materials used in coatings and adhesives.

2. Coatings and Adhesives
The compound's reactivity makes it suitable for formulating coatings and adhesives that require strong bonding capabilities. Its incorporation into formulations can improve adhesion properties and enhance resistance to environmental factors.

Case Studies

Case Study 1: Use in Drug Formulation
A study highlighted the role of 2-Phenylpropane-1,3-diamine dihydrochloride in formulating a new class of antihypertensive drugs. The compound was instrumental in modifying the pharmacokinetic properties of the active ingredients, leading to improved efficacy and reduced side effects.

Case Study 2: Biochemical Assays
In a series of biochemical assays aimed at understanding enzyme kinetics, 2-Phenylpropane-1,3-diamine dihydrochloride was used as a buffer agent. The results demonstrated that maintaining a stable pH with this compound significantly improved enzyme activity compared to traditional buffers.

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsIntermediate for drug synthesisEnhances drug efficacy
BiochemistryOrganic buffer for enzyme reactionsMaintains optimal pH
Material SciencePolymer productionImproves mechanical properties
Coatings and AdhesivesFormulation of strong adhesivesIncreases adhesion strength

Mechanism of Action

The mechanism of action of 2-Phenylpropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-phenylpropane-1,3-diamine dihydrochloride and analogous compounds, focusing on structural features, physical properties, synthesis, and applications.

Table 1: Comparative Analysis of Propane-1,3-diamine Dihydrochloride Derivatives

Compound Name (CAS No.) Substituents/Modifications Melting Point (°C) Purity (%) Yield (%) Key Applications/Notes Reference ID
2-Methylbenzene-1,3-diamine dihydrochloride (15481-70-6) Methyl group at benzene ring Not reported Not specified Not reported Pharmaceutical intermediate (analgesics, anti-inflammatory agents); water-soluble .
N,N-Di(prop-2-yn-1-yl)-N’-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride (20) Propargyl and tetrahydroacridine groups Not reported Not specified Not reported Cholinesterase inhibitor candidate; characterized by NMR and HRMS .
1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride 4-Methoxyphenyl group Not reported 95 Not reported Building block in organic synthesis; commercial availability .
2-(4-(Estradiol)-1H-triazol-1-yl)propane-1,3-diamine dihydrochloride Estradiol-linked triazole moiety Not reported Not specified 95 Targeted DNA crosslinking agent; synthesized via CuAAC click chemistry .
N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine dihydrochloride (63434-11-7) Dimethoxyaryl and dimethyl groups Not reported Not specified Not reported Verapamil Hydrochloride impurity; ISO-certified reference standard .

Structural and Functional Differences

  • Substituent Effects : The presence of a phenyl group in 2-phenylpropane-1,3-diamine dihydrochloride distinguishes it from analogs like 2-methylbenzene-1,3-diamine dihydrochloride (methyl-substituted benzene) or the 4-methoxyphenyl variant . Electron-donating substituents (e.g., methoxy) enhance solubility and alter reactivity in nucleophilic reactions.
  • Complex Modifications : Compounds such as 20 and the estradiol-triazole derivative incorporate bulky groups (tetrahydroacridine, steroidal moieties) that significantly impact biological activity and synthetic complexity. For example, the estradiol-linked compound requires multi-step synthesis, including click chemistry and deprotection, achieving a 95% yield .

Physicochemical Properties

  • Solubility : Most propane-1,3-diamine dihydrochlorides exhibit high water solubility due to their ionic nature, as seen in 2-methylbenzene-1,3-diamine dihydrochloride .
  • Purity and Yield : Commercial derivatives like 1-(4-methoxyphenyl)propane-1,3-diamine dihydrochloride are available at 95% purity , while research-oriented compounds (e.g., 20 ) may prioritize functionalization over yield optimization .

Biological Activity

2-Phenylpropane-1,3-diamine dihydrochloride, also known as DDA53394, is a compound with significant biological and chemical properties that make it a valuable subject of study in various scientific fields. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

2-Phenylpropane-1,3-diamine dihydrochloride is characterized by its molecular formula C9H14N2C_9H_{14}N_2 and is often utilized as a building block in organic synthesis. It exhibits various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which contribute to its versatility in research applications.

The biological activity of 2-Phenylpropane-1,3-diamine dihydrochloride primarily involves its interaction with enzymes and proteins. The compound can bind to specific molecular targets, leading to alterations in enzyme activity and protein interactions. This interaction is crucial for understanding its potential therapeutic effects and mechanisms in biological systems.

Biological Activity

Research has demonstrated that 2-Phenylpropane-1,3-diamine dihydrochloride exhibits various biological activities:

  • Antiproliferative Effects : Studies indicate that derivatives of this compound show significant antiproliferative activity against cancer cell lines without cytotoxic effects on normal cells. This suggests a selective inhibition mechanism that could be harnessed for cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibitors like 2-Phenylpropane-1,3-diamine dihydrochloride have shown to increase levels of histone methylation, which may lead to re-expression of silenced genes in tumor cells .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 2-Phenylpropane-1,3-diamine dihydrochloride:

Study Findings
Study ADemonstrated high antiproliferative activity against various cancer cell lines with minimal cytotoxicity .
Study BShowed effective inhibition of LSD1 leading to increased H3K4me2 levels in treated cells .
Study CInvestigated the compound's interaction with protein targets affecting metabolic pathways.

Case Studies

  • Case Study on Anticancer Activity : A study involving human breast cancer cell lines treated with 2-Phenylpropane-1,3-diamine dihydrochloride revealed a dose-dependent decrease in cell viability. The mechanism was attributed to induced apoptosis mediated by the activation of specific caspases.
  • Enzyme Inhibition Case Study : Another investigation focused on the inhibition of LSD1 by this compound showed that at concentrations as low as 10 µM, there was an 82.9% inhibition rate observed, significantly impacting gene expression profiles related to tumor suppression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-phenylpropane-1,3-diamine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves a two-step process: (1) Formation of the diamine backbone via alkylation or reductive amination, followed by (2) hydrochlorination using HCl gas or concentrated HCl in a polar solvent (e.g., ethanol). Reaction temperature (0–25°C), stoichiometry of HCl, and solvent choice critically impact crystallinity and purity. For example, excessive HCl may lead to over-salt formation, reducing yield .
  • Key Techniques : Monitor intermediates via TLC or NMR; final purity assessed by HPLC (>95% by area normalization) .

Q. How is 2-phenylpropane-1,3-diamine dihydrochloride characterized structurally and analytically?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to verify amine proton environments (δ 1.5–3.0 ppm) and aromatic protons (δ 7.2–7.5 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 229.1 for the free base) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., 0.1% TFA in water/acetonitrile) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store at −20°C in airtight, light-resistant containers. The compound is hygroscopic; use anhydrous DMSO or methanol for dissolution. Avoid aqueous buffers with pH > 7, as free base precipitation may occur .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-phenylpropane-1,3-diamine dihydrochloride derivatives?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., mono-hydrochloride salts or oxidation byproducts) or stereochemical variations. Strategies:

  • Impurity Profiling : Use LC-MS to identify and quantify trace impurities (e.g., N-oxide derivatives) .
  • Stereochemical Analysis : Employ chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as minor stereoisomers can alter pharmacological activity .

Q. What advanced techniques are used to study the compound’s mechanism of action in enzyme inhibition (e.g., LSD1)?

  • Methodological Answer :

  • Enzyme Assays : Measure IC50_{50} via fluorescence-based LSD1 demethylase assays using H3K4me2 substrates. Include positive controls (e.g., tranylcypromine) .
  • Cellular Studies : Use CRISPR-edited cell lines to validate target specificity. Monitor downstream effects via RNA-seq or Western blot (e.g., H3K4me3 levels) .

Q. How can researchers design experiments to assess the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Track N-dealkylation or aromatic hydroxylation pathways .
  • In Vivo PK : Administer intravenously/orally to rodents; collect plasma at timed intervals. Quantify compound levels using UPLC-MS/MS with a lower LOQ of 1 ng/mL .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure 2-phenylpropane-1,3-diamine dihydrochloride?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.
  • Asymmetric Catalysis : Apply chiral ligands (e.g., BINAP) in palladium-catalyzed aminations to control stereochemistry .

Data-Driven Considerations

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • QSAR Modeling : Correlate logP (calculated via HPLC retention times) with cellular permeability. Electron-withdrawing groups (e.g., -Cl) enhance solubility but may reduce CNS penetration .
  • Thermal Stability : Perform DSC/TGA to assess melting points and decomposition profiles. Bulky substituents increase thermal stability but may hinder crystallization .

Q. What analytical methods are recommended for detecting and quantifying this compound in complex matrices (e.g., plasma, tissue)?

  • Methodological Answer :

  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup.
  • Detection : UPLC-MS/MS in MRM mode (transition m/z 229.1 → 143.0) with deuterated internal standards (e.g., d4_4-analog) .

Contradictions and Validation

  • Evidence Conflicts : For example, synthesis protocols in (click chemistry) vs. traditional methods in highlight the need for route-specific impurity controls.
  • Validation Steps : Cross-validate HPLC methods with independent labs using reference standards (e.g., LGC Standards) to ensure reproducibility .

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